
(2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as chalcone, is a chemical compound that belongs to the class of flavonoids. It is a yellow crystalline solid that is commonly found in plants such as apples, grapes, and tea. Chalcone has gained significant attention in the scientific community due to its various biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of (2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed to exert its biological effects through various pathways, including the inhibition of enzymes involved in inflammation and cancer cell growth, scavenging of free radicals, and modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Chalcone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and suppression of inflammatory cytokines. It has also been shown to have antioxidant and antimicrobial properties.
Advantages and Limitations for Lab Experiments
Chalcone is a relatively easy and inexpensive compound to synthesize, making it a popular choice for lab experiments. However, its low solubility in water can make it challenging to work with, and its stability can be affected by exposure to light and air.
Future Directions
There is still much to be learned about the biological properties of (2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and future research should focus on its potential as a therapeutic agent in the treatment of various diseases. Studies investigating its mechanism of action, as well as its safety and efficacy in clinical trials, are needed to fully understand its potential as a therapeutic agent. Additionally, further research is needed to explore the use of (2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in combination with other drugs or therapies to enhance its effectiveness.
Scientific Research Applications
Chalcone has been extensively studied for its various biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Its potential as a therapeutic agent in the treatment of various diseases has been investigated in numerous studies.
properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-14-4-9-16(10-5-14)18(19)13-8-15-6-11-17(20-2)12-7-15/h4-13H,3H2,1-2H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTDPYIGMAHMMX-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



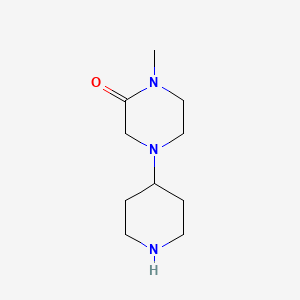



![(3-{[(Methylthio)carbonyl]amino}-1-adamantyl)acetic acid](/img/structure/B3159762.png)
![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3159767.png)
![3-Cyclohexyl-N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide](/img/structure/B3159770.png)
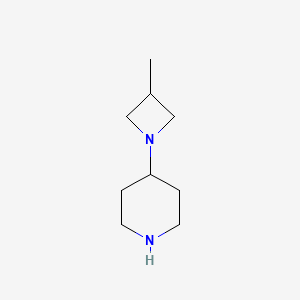
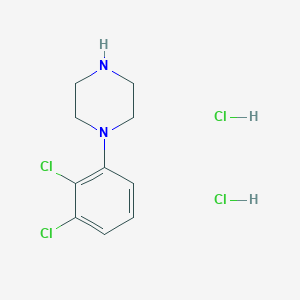
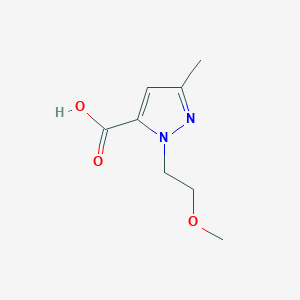
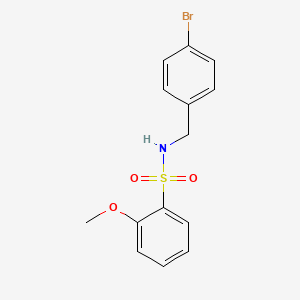
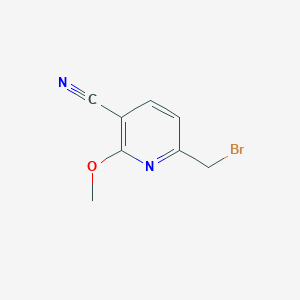

![7-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3159835.png)